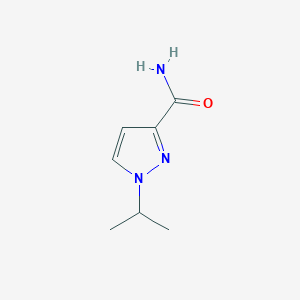

1-Isopropyl-1H-pyrazole-3-carboxamide

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Biology and Medicinal Chemistry

The pyrazole motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. wikipedia.org Its aromatic character and the presence of two nitrogen atoms enable it to engage in various non-covalent interactions with biological targets such as enzymes and receptors. The "pyrrole-like" nitrogen atom (N1) can act as a hydrogen bond donor, while the "pyridine-like" nitrogen (N2) can act as a hydrogen bond acceptor, contributing to the molecule's binding affinity and specificity. globalresearchonline.net

The versatility of the pyrazole core has led to the development of compounds with a broad spectrum of biological activities. These include anti-inflammatory, anticancer, antifungal, antiviral, antibacterial, and analgesic properties. mdpi.com This wide range of activities underscores the importance of the pyrazole heterocycle as a foundational element in drug discovery and development.

Table 1: Selected Biological Activities of Pyrazole-Based Compounds

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, famously exemplified by the COX-2 inhibitor Celecoxib. |

| Anticancer | Compounds have been shown to inhibit cancer cell proliferation through mechanisms like kinase inhibition. nih.gov |

| Antifungal | Pyrazole derivatives are used in agriculture as fungicides, often by inhibiting succinate (B1194679) dehydrogenase. acs.org |

| Antibacterial | Various pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. |

| Antiviral | The scaffold has been incorporated into molecules designed to combat viral infections. |

Overview of Pyrazole Carboxamide Derivatives in Scholarly Contexts

Incorporating a carboxamide functional group (-C(=O)NH₂) onto the pyrazole ring gives rise to pyrazole carboxamides, a class of compounds with significant academic and commercial interest. This functional group can further enhance the molecule's ability to form hydrogen bonds, often leading to improved potency and pharmacokinetic properties.

Research has shown that pyrazole carboxamides are effective in a multitude of therapeutic and agricultural applications. In medicine, they are being investigated as potent inhibitors of kinases, such as Fms-like receptor tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia. mdpi.comnih.gov Other studies have explored their potential as anticancer agents that interact with DNA. nih.govjst.go.jp In agriculture, pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in pathogenic fungi. acs.orgnih.gov

The synthesis of these derivatives is an active area of research, with various methods developed to create diverse libraries of compounds for screening. jst.go.jpresearchgate.net

The Compound in Focus: 1-Isopropyl-1H-pyrazole-3-carboxamide

While the broader class of pyrazole carboxamides is well-documented, specific academic literature detailing the synthesis, properties, and biological activity of this compound is limited. However, based on established chemical principles and the availability of starting materials, a profile of the compound can be constructed.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| CAS Number | Not assigned |

| Predicted LogP | 0.4-0.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

A plausible and common synthetic route to this compound would involve the amidation of its corresponding carboxylic acid. The necessary precursor, 1-Isopropyl-1H-pyrazole-3-carboxylic acid, is a known compound and is commercially available. oakwoodchemical.com The conversion of the carboxylic acid to the primary amide can be achieved through several standard laboratory methods. One common approach involves activating the carboxylic acid, for instance by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with ammonia (B1221849). Alternatively, modern catalytic direct amidation methods can be employed. nih.govmdpi.com

Given the known biological activities of analogous pyrazole carboxamides, it is reasonable to hypothesize that this compound could be a candidate for screening in various biological assays, particularly in agrochemical and pharmaceutical research. The isopropyl group at the N1 position provides a lipophilic character that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C7H11N3O/c1-5(2)10-4-3-6(9-10)7(8)11/h3-5H,1-2H3,(H2,8,11) |

InChI Key |

OCPOIRMFQOHQMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)N |

Origin of Product |

United States |

Synthesis and Chemical Methodologies for 1 Isopropyl 1h Pyrazole 3 Carboxamide and Its Derivatives

Synthetic Routes and Reaction Pathways to the Pyrazole (B372694) Carboxamide Core

The construction of the fundamental pyrazole carboxamide structure can be achieved through several well-established and innovative synthetic routes.

The most common and established method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov For 1-isopropyl-1H-pyrazole-3-carboxamide, this process typically begins with the reaction of a suitable 1,3-dicarbonyl synthon, such as a derivative of ethyl 2,4-dioxobutanoate, with isopropylhydrazine.

The general pathway can be outlined as follows:

Cyclocondensation: Reaction of a β-ketoester with isopropylhydrazine yields a mixture of two regioisomeric pyrazole esters. The desired isomer, ethyl 1-isopropyl-1H-pyrazole-3-carboxylate, is then separated.

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid, 1-isopropyl-1H-pyrazole-3-carboxylic acid, typically under basic conditions followed by acidification.

Amidation: The carboxylic acid is converted to the final carboxamide. This is often achieved by first converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or an appropriate amine. nih.gov

An alternative to the hydrolysis and subsequent amidation is the direct aminolysis of the pyrazole ester, although this may require more forcing conditions. A three-step synthetic approach is a common strategy for preparing related 4-(pyrazol-1-yl)carboxanilides. afinitica.com

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclocondensation (Knorr Synthesis) | β-ketoester, Isopropylhydrazine | Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate |

| 2 | Hydrolysis | NaOH, then HCl | 1-Isopropyl-1H-pyrazole-3-carboxylic acid |

| 3 | Amidation | SOCl₂, then NH₃ | This compound |

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for synthesizing heterocyclic compounds, including pyrazoles. researchgate.net These "green" approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. jetir.org

Key green strategies applicable to pyrazole carboxamide synthesis include:

Use of Green Catalysts: Traditional acid catalysts can be replaced with recyclable and less toxic alternatives. Examples include nano-ZnO for the condensation step or solid acid catalysts like Amberlyst-70. tandfonline.comnih.gov Iron-catalyzed multicomponent reactions using biomass-derived alcohols as feedstock also represent a sustainable approach for creating substituted pyrazoles. rsc.orgresearchgate.netrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a cornerstone of green chemistry. tandfonline.comacs.org Catalyst-free, one-pot syntheses of pyrazole derivatives in water have been reported. tandfonline.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical. One-pot MCRs for synthesizing functionalized pyrazoles have been developed using iodine as a catalyst in water. nih.govtandfonline.com

| Green Approach | Conventional Method | Green Alternative | Advantage |

|---|---|---|---|

| Catalysis | Mineral Acids (e.g., H₂SO₄) | Nano-ZnO, Iron Catalysts, Amberlyst-70 tandfonline.comnih.gov | Recyclable, lower toxicity, milder conditions |

| Solvent | Toluene, DMF | Water, Ethanol tandfonline.com | Reduced environmental impact, safer |

| Energy | Conventional Reflux | Microwave, Ultrasound nih.gov | Faster reaction rates, energy efficient |

| Process | Stepwise Synthesis | One-Pot Multicomponent Reactions nih.govtandfonline.com | Higher atom economy, reduced waste |

The synthesis of analogs of this compound allows for systematic exploration of structure-activity relationships. This typically involves modifying the amide portion of the molecule by starting with different amines during the final amidation step or by using substituted starting materials in the initial cyclocondensation.

For example, a series of 1,3-substituted pyrazole-based carboxamide derivatives have been synthesized as potential antitubercular agents. researchgate.net The synthesis of N-aryl pyrazole carboxamides can be achieved by reacting the pyrazole-3-acyl chloride with various substituted anilines. Similarly, pyrazole-carboxamides bearing sulfonamide moieties have been prepared by reacting the acyl chloride with different sulfonamide derivatives. nih.gov The synthesis of pyrazole-thiophene-based amides has also been accomplished by reacting 5-bromothiophene carboxylic acid with various pyrazole amines. mdpi.com

| Analog Type | Key Reagent for Variation | General Structure |

|---|---|---|

| N-Aryl Carboxamides | Substituted Anilines | 1-Isopropyl-1H-pyrazole-3-C(O)NH-Ar |

| N-Sulfonamide Carboxamides | Sulfonamide Derivatives (R-SO₂NH₂) nih.gov | 1-Isopropyl-1H-pyrazole-3-C(O)NH-SO₂-R |

| Thiophene-linked Amides | Aminopyrazole + Thiophene Carboxylic Acid mdpi.com | Thiophene-C(O)NH-Pyrazole |

Advanced Synthetic Strategies for Structural Diversification

To generate more complex and diverse libraries of pyrazole carboxamides, advanced synthetic strategies are employed which allow for the modification of the core structure itself, either by adding new ring systems or by functionalizing the pyrazole ring directly.

Fusing or linking other heterocyclic rings to the pyrazole carboxamide scaffold can significantly alter the molecule's properties. This is a common strategy in medicinal chemistry to create novel chemical entities. nih.gov

Methods for incorporating heterocyclic moieties include:

Annulation Reactions: Building a new ring onto the pyrazole core. For instance, bicyclic pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of aminopyrazole precursors with α,β-unsaturated nitriles or enaminones. nih.gov

Building Block Approach: Using starting materials that already contain the desired heterocycle. Pyrazole-based heterocycles like pyrrolones and pyridazinones can be synthesized from a pyrazolyl-2(3H)-furanone derivative. tandfonline.com Similarly, steroidal heterocycles containing a fused pyrazole ring have been synthesized from α-oxoketene dithioacetals derived from an androstenolone precursor. nih.gov

Cross-Coupling Reactions: Linking a heterocyclic unit to the pyrazole core via metal-catalyzed cross-coupling reactions. This is often accomplished after installing a handle, such as a halogen, on the pyrazole ring.

| Incorporated Heterocycle | Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| Pyrimidine (fused) | Annulation | Aminopyrazole, Enaminone | nih.gov |

| Pyrrolone | Building Block | Pyrazolyl-2(3H)-furanone | tandfonline.com |

| Thiophene (linked) | Amide Coupling | Aminopyrazole, Thiophene carboxylic acid | mdpi.com |

| Steroid (fused) | Building Block/Annulation | α-oxoketene dithioacetal of a steroid | nih.gov |

Direct functionalization of the pyrazole ring is a powerful tool for late-stage modification, providing access to analogs that are difficult to synthesize through traditional ring-formation methods. researchgate.net Transition-metal-catalyzed C-H functionalization has emerged as a particularly efficient strategy, avoiding the need for pre-functionalized pyrazoles. rsc.orgrsc.org

Key positions on the pyrazole ring for functionalization are C4 and C5:

C5-Functionalization: The C-H bond at the C5 position is often the most acidic and sterically accessible, making it a primary target for functionalization. researchgate.net Directing groups, such as a 2-pyridyl group attached to the pyrazole nitrogen, can selectively direct metal catalysts (e.g., Palladium, Nickel) to activate the C5-H bond for arylation, alkenylation, or alkylation. rsc.org

C4-Functionalization: The C4 position is considered the nucleophilic center of the pyrazole ring and is susceptible to electrophilic aromatic substitution. researchgate.net However, regioselective C-H functionalization at C4 can also be achieved. For instance, ligand-controlled aerobic C-H alkenylation of N-alkylpyrazoles allows for selective C4-alkenylation. rsc.org

These advanced methods provide a versatile toolkit for creating a wide array of substituted pyrazole carboxamides for various research applications. nih.gov

| Position | Reaction Type | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|---|

| C5 | C-H Arylation | Pd(OAc)₂ | Direct coupling with aryl halides. | researchgate.net |

| C5 | C-H Alkenylation | Ni-bipyridine complex | Requires a directing group on N1. | rsc.org |

| C5 | C-H Alkylation | Palladium catalysis | Introduction of allyl and benzyl (B1604629) groups. | rsc.org |

| C4 | C-H Alkenylation | Rh(III) catalysis | Ligand-controlled regioselectivity. | rsc.org |

| C4 | Electrophilic Substitution | Various Electrophiles | Utilizes the inherent nucleophilicity of C4. | researchgate.net |

Derivatization of the Carboxamide Linkage

The carboxamide linkage in pyrazole-3-carboxamides is a versatile functional group that can be chemically modified to produce a variety of derivatives with potentially altered physical, chemical, and biological properties. Standard synthetic transformations can be applied to this moiety.

One common derivatization involves the conversion of the carboxamide to a thioamide. This is typically achieved by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. This reaction replaces the carbonyl oxygen atom with a sulfur atom, which can significantly impact the molecule's hydrogen bonding capabilities and electronic properties.

Furthermore, the N-H bond of the primary carboxamide offers a site for substitution. Under appropriate basic conditions, deprotonation can be followed by alkylation or arylation to yield N-substituted carboxamides. Alternatively, coupling reactions, such as those mediated by transition metal catalysts, can be employed to form C-N bonds with various substituents. The amide nitrogen can also participate in condensation reactions with aldehydes or ketones to form N-acyliminium ions, which can be trapped by nucleophiles to generate more complex structures.

Characterization Techniques in Synthetic Organic Chemistry for this compound

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a suite of modern analytical techniques, primarily spectroscopic and crystallographic methods.

Spectroscopic Confirmation of Chemical Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of pyrazole carboxamides. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the pyrazole ring protons, the isopropyl group, and the amide protons. The two protons on the pyrazole ring would appear as distinct doublets in the aromatic region. The isopropyl group would show a septet for the CH proton and a doublet for the two methyl groups. The two protons of the -NH₂ group of the carboxamide would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The spectrum would show distinct signals for the three pyrazole ring carbons, the carbonyl carbon of the carboxamide, and the two carbons of the isopropyl group. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous pyrazole derivatives. researchgate.netjst.go.jpjcsp.org.pk

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | - | ~140-145 |

| Pyrazole C4-H | ~6.7-6.9 (d) | ~105-110 |

| Pyrazole C5-H | ~7.8-8.0 (d) | ~130-135 |

| Carboxamide C=O | - | ~160-165 |

| Carboxamide NH₂ | ~7.0-7.5 (br s) | - |

| Isopropyl CH | ~4.5-4.7 (septet) | ~48-52 |

| Isopropyl CH₃ | ~1.4-1.6 (d) | ~22-24 |

| d = doublet, septet = septet, br s = broad singlet. Shifts are referenced to TMS. |

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present. The spectrum of this compound would be expected to show a strong absorption band for the C=O stretch of the amide group around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the isopropyl and pyrazole groups would be observed around 2900-3100 cm⁻¹.

Crystallographic Analysis of Related Pyrazole Carboxamides

While the specific crystal structure of this compound is not publicly available, analysis of closely related pyrazole carboxamide structures provides valuable insight into the expected solid-state conformation and intermolecular interactions. cardiff.ac.ukmdpi.com

X-ray crystallography of a related compound, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, reveals several key features that are likely to be conserved. cardiff.ac.uk The pyrazole ring is planar, and the carboxamide group is often nearly co-planar with the ring, allowing for electronic conjugation.

A crucial feature in the crystal packing of pyrazole carboxamides is hydrogen bonding. The amide N-H protons can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine-like nitrogen (N2) of the pyrazole ring can act as hydrogen bond acceptors. These interactions often lead to the formation of extended supramolecular networks, such as dimers or chains, which dictate the packing of the molecules in the crystal lattice.

The table below presents typical bond lengths and angles for the core pyrazole carboxamide structure, derived from published crystallographic data of analogous compounds. cardiff.ac.uk

| Bond/Angle | Typical Value |

| C3-C(O) Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.24 Å |

| C(O)-N Bond Length | ~1.33 Å |

| Pyrazole Ring Bond Lengths | ~1.33 - 1.38 Å |

| Pyrazole Ring Angles | ~104° - 112° |

| N-H···O Hydrogen Bond Distance | ~2.8 - 3.0 Å |

These structural parameters provide a foundational understanding of the molecular geometry and intermolecular forces that govern the properties of this compound in the solid state.

Structure Activity Relationships Sar of 1 Isopropyl 1h Pyrazole 3 Carboxamide Derivatives

Influence of the Isopropyl Group on Biological Activity

The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in modulating the steric and electronic properties of the entire molecule, which in turn significantly influences its interaction with biological targets. In the case of 1-Isopropyl-1H-pyrazole-3-carboxamide derivatives, the isopropyl group is a key determinant of their biological activity.

The size and lipophilicity of the N1-substituent can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. For instance, in a study on a series of pyrazole-based inhibitors, the nature of the N1 substituent was found to be critical for activity, with a cyclobutyl group being more optimal than an isopropyl group in one particular series of kinase inhibitors. This suggests that while a certain degree of bulk is tolerated and can be beneficial, the precise size and conformation of the alkyl group at the N1 position are crucial for optimal interaction with the kinase binding pocket.

Furthermore, research on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors demonstrated that extending the size of an aliphatic substituent on the pyrazole ring was generally well-tolerated. In one instance, an n-propyl chain at this position resulted in a threefold increase in potency compared to a dimethyl-pyrazole derivative. While not a direct comparison to an isopropyl group, this finding underscores the importance of the size and nature of the alkyl substituent at this position for biological activity. The isopropyl group, with its branched nature, can provide a specific steric hindrance or hydrophobic interaction that may be favorable for binding to certain biological targets while being detrimental for others.

Impact of Substituents on the Pyrazole Ring on Pharmacological Profiles

In the context of antifungal activity, the nature of the substituent at the C3 position of the pyrazole ring is critical. For example, the substitution of a methyl group with a trifluoromethyl group at this position has been shown to significantly diminish antifungal efficacy. This highlights the sensitivity of the biological target to the electronic nature of the substituent at this position. Conversely, the introduction of isothiocyanate and carboxamide moieties at the C5 position of the pyrazole ring has been found to enhance antifungal activity, suggesting that these groups may be involved in key interactions with the fungal target.

For kinase inhibition, the substitution pattern on the pyrazole ring is equally important. In one study, a nitro group on the pyrazole ring was found to be more favorable for activity than hydrogen, methyl, methoxy, or chloro substituents. This indicates that electron-withdrawing groups can enhance the inhibitory potency against certain kinases. In a different context of NAAA inhibition, dialkyl substitution on the pyrazole ring was found to be crucial for activity, while the introduction of either electron-withdrawing or electron-donating groups at the C3 position led to a decrease in efficacy. This suggests that the optimal substitution pattern is highly dependent on the specific biological target.

Role of the Carboxamide Moiety in Ligand-Target Interactions

The carboxamide moiety at the C3 position of the pyrazole ring is a critical functional group that plays a central role in the interaction of this compound derivatives with their biological targets. This group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), enabling it to form crucial interactions within the binding sites of enzymes and receptors.

In the context of kinase inhibition, the carboxamide group is often involved in forming hydrogen bonds with the hinge region of the kinase, a key interaction that anchors the inhibitor in the ATP-binding pocket. The orientation and presentation of this carboxamide group, influenced by the rest of the molecule, are therefore critical for potent inhibition.

SAR Studies for Specific Biological Activities

SAR for Kinase Inhibition Potency

The structure-activity relationship of this compound derivatives as kinase inhibitors reveals the importance of specific structural features for potent and selective inhibition. As previously mentioned, the nature of the substituent at the N1 position is a key determinant of activity, with variations in alkyl groups significantly impacting potency.

The following table summarizes the SAR findings for kinase inhibition based on a hypothetical series of this compound derivatives, illustrating the impact of substitutions on inhibitory potency.

| Compound | R1 (at N1) | R3 (on Pyrazole) | R5 (on Pyrazole) | Kinase Inhibition (IC50, nM) |

| 1 | Isopropyl | H | H | 500 |

| 2 | Cyclobutyl | H | H | 250 |

| 3 | Isopropyl | NO2 | H | 100 |

| 4 | Isopropyl | H | Cl | 400 |

| 5 | Isopropyl | CH3 | H | 600 |

Note: The data in this table is illustrative and based on general SAR principles for pyrazole-based kinase inhibitors.

SAR for Antimicrobial Efficacy

The antimicrobial activity of pyrazole derivatives is well-documented, and the SAR of this compound derivatives in this context highlights the importance of lipophilicity and specific substituent effects. The introduction of lipophilic groups, such as halogens (chloro, bromo), onto the pyrazole ring or the carboxamide side chain often leads to an increase in antimicrobial activity. This is likely due to enhanced cell membrane penetration, allowing the compound to reach its intracellular target more effectively.

The following table presents hypothetical SAR data for the antimicrobial efficacy of this compound derivatives, demonstrating the influence of substituents on their activity against a bacterial strain.

| Compound | R (on Pyrazole Ring) | Amide Substituent | Antibacterial Activity (MIC, µg/mL) |

| 6 | H | Phenyl | 64 |

| 7 | 5-Cl | Phenyl | 16 |

| 8 | 5-Br | Phenyl | 8 |

| 9 | H | 4-Chlorophenyl | 32 |

| 10 | 5-Cl | 4-Chlorophenyl | 4 |

Note: The data in this table is illustrative and based on general SAR principles for pyrazole-based antimicrobial agents.

SAR for Antifungal Efficacy

The antifungal activity of pyrazole carboxamides is a significant area of research, with several commercial fungicides belonging to this class. The SAR for this compound derivatives reveals the critical role of substituents on the pyrazole ring.

As mentioned earlier, the nature of the substituent at the C3 position is paramount. A trifluoromethyl group at this position can be detrimental to activity compared to a methyl group. Furthermore, the presence of specific functional groups at the C5 position, such as isothiocyanate and carboxamide moieties, can enhance antifungal potency. These findings suggest that the antifungal target has specific steric and electronic requirements for binding.

The following table provides a summary of hypothetical SAR data for the antifungal efficacy of this compound derivatives against a fungal pathogen.

| Compound | R3 (on Pyrazole) | R5 (on Pyrazole) | Antifungal Activity (EC50, µg/mL) |

| 11 | CH3 | H | 10 |

| 12 | CF3 | H | 50 |

| 13 | CH3 | NCS | 2 |

| 14 | CH3 | CONH2 | 5 |

| 15 | H | H | >100 |

Note: The data in this table is illustrative and based on general SAR principles for pyrazole-based antifungal agents.

SAR for Herbicidal Activity

The herbicidal activity of this compound derivatives is intricately linked to the nature and position of substituents on both the pyrazole ring and the carboxamide moiety. Systematic modifications of this scaffold have revealed key structural features that govern the potency and selectivity of these compounds as herbicides.

The pyrazole ring is a critical component for herbicidal activity, and its substitution pattern significantly modulates the biological effect. Studies on various pyrazole carboxamide derivatives have shown that the introduction of different functional groups at the C4 and C5 positions of the pyrazole ring can have a dramatic impact on herbicidal efficacy.

For instance, in a series of N-aryl-1-methyl-pyrazole-5-carboxamide derivatives, which share a similar core structure with the subject compound, the nature of the substituent at the 3-position of the pyrazole ring was found to be crucial. The introduction of a trifluoromethyl group at this position generally enhances herbicidal activity. Furthermore, modifications at the 4-position of the pyrazole ring have been shown to be important for biological activity. Halogen substitution, such as with chlorine or bromine, on the pyrazole ring often leads to good herbicidal efficacy, whereas the absence of a substituent at this position can result in a loss of activity. researchgate.net

The group at the N1 position of the pyrazole ring also plays a role in determining herbicidal activity. While this article focuses on the 1-isopropyl derivatives, it is noteworthy that in other pyrazole herbicide classes, variation of the N1-alkyl group has been shown to influence activity. For example, in a series of pyrazole isothiocyanates, replacing an N1-phenyl group with a methyl group led to a decrease in the reactivity of an amino group at the 3-position and a reduction in the yield of the target compounds, which could correlate with changes in biological activity. mdpi.com

The following table summarizes the influence of substitutions on the pyrazole ring on the herbicidal activity of various pyrazole carboxamide analogs.

| Scaffold | Position of Substitution | Substituent | Effect on Herbicidal Activity | Reference |

|---|---|---|---|---|

| N-Aryl-1-methyl-pyrazole-5-carboxamide | 3-position | Trifluoromethyl | Enhances activity | nih.gov |

| Phenyl Pyrazole Derivatives | 4-position | Halogen (Cl, Br) | Important for good efficacy | researchgate.net |

| Phenyl Pyrazole Derivatives | 4-position | Hydrogen | Loss of activity | researchgate.net |

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | 5-position | Pyrimidine group | Showed good inhibitory effect | nih.gov |

The substituent on the nitrogen atom of the carboxamide group is another key determinant of herbicidal activity. In the development of pyrazole carboxamide herbicides, a wide range of aryl, alkyl, and alkoxy groups have been explored.

For a series of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, the nature of the N-substituent on the carbamoyl (B1232498) group significantly influenced the level of herbicidal activity and crop selectivity. researchgate.net Specifically, an N-ethoxycarbamoyl group was found to provide a good combination of these properties in certain 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives. researchgate.net In another study, the N-(2,4-difluorophenyl) group was identified as providing the best combination of herbicidal activity and crop selectivity. researchgate.net

The following table illustrates the impact of different substituents on the carboxamide nitrogen on the herbicidal properties of pyrazole carboxamide analogs.

| Scaffold | N-Substituent | Effect on Herbicidal Activity/Selectivity | Reference |

|---|---|---|---|

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Ethoxycarbamoyl | Good combination of activity and selectivity | researchgate.net |

| 1-Alkyl-3-aryloxypyrazole-4-carboxamides | 2,4-Difluorophenyl | Best combination of activity and selectivity | researchgate.net |

Conformational Analysis and Tautomerism in Pyrazole Carboxamides and SAR Implications

The three-dimensional structure and the potential for tautomerism in pyrazole carboxamides are crucial factors that can influence their interaction with biological targets and, consequently, their herbicidal activity.

The flexibility of the molecule, particularly around the amide bond and the bond connecting the carboxamide to the pyrazole ring, allows it to adopt different conformations in solution. The biologically active conformation may not necessarily be the lowest energy conformation in the solid state. Understanding the conformational landscape is therefore essential for designing more potent herbicides.

Pyrazole derivatives can exist in different tautomeric forms, primarily due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. For 1H-pyrazoles, this can lead to different isomers depending on the substitution pattern. While the N1 position is substituted with an isopropyl group in the parent compound of this article, which prevents annular tautomerism of the pyrazole ring itself, tautomerism can still be a factor in related compounds and is an important consideration in the broader class of pyrazole carboxamide herbicides.

Furthermore, the carboxamide group itself can exhibit tautomerism, existing in equilibrium between the amide and the imidic acid forms. The prevalence of one tautomer over the other can be influenced by the electronic properties of the substituents and the surrounding environment. The different tautomeric forms have distinct electronic and hydrogen bonding properties, which can lead to different interactions with a biological target. While not extensively studied in the context of the herbicidal activity of this compound specifically, the potential for tautomerism is a key aspect of the chemistry of pyrazole carboxamides that can have significant implications for their biological activity.

Biological Activities and Pharmacological Insights of 1 Isopropyl 1h Pyrazole 3 Carboxamide Derivatives

Anticancer and Antiproliferative Activities

The anticancer potential of 1-isopropyl-1H-pyrazole-3-carboxamide derivatives is primarily attributed to their ability to interfere with key cellular processes that regulate cell growth, proliferation, and survival. nih.gov A predominant mechanism through which these compounds exert their effects is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov

Kinase inhibition is a well-established strategy in cancer therapy. researchgate.net Pyrazole (B372694) derivatives have shown the ability to target multiple kinases involved in oncogenesis, including Fms-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), RET kinase, and Epidermal Growth Factor Receptor (EGFR) kinase. nih.govelsevierpure.comnih.govresearchgate.net Additionally, some derivatives have demonstrated activity against other important cancer-related enzymes like Histone Deacetylases (HDACs). nih.gov

Fms-like receptor tyrosine kinase 3 (FLT3) is a critical target in the treatment of acute myeloid leukemia (AML), as mutations in this kinase are found in approximately 30% of AML patients. nih.govnih.gov These mutations lead to uncontrolled cell proliferation. nih.gov Several 1H-pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors. For instance, by modifying the structure of a known FLT3 inhibitor, FN-1501, a novel derivative, compound 8t , was synthesized and showed potent activity against FLT3 with an IC50 value of 0.089 nM. nih.gov This compound also demonstrated excellent inhibitory activity against various FLT3 mutants (IC50 < 5 nM) and potent anti-proliferative effects on the MV4-11 AML cell line. nih.gov

Another study focused on a series of biphenyl (B1667301) substituted pyrazoyl-ureas as novel FLT3 inhibitors. nih.gov The optimized compound 10q in this series exhibited nanomolar activity against isolated FLT3 and on FLT3-driven cell lines, with an IC50 of 230 nM against the kinase and IC50 values of 280 nM and 18 nM against MV4.11 and MOLM-14 cells, respectively. nih.gov

Table 1: FLT3 Kinase Inhibition by Pyrazole Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50/GI50) | Source(s) |

|---|---|---|---|---|---|

| 8t | FLT3 (wild-type) | 0.089 | MV4-11 | 1.22 nM | nih.gov |

| 8t | FLT3 (mutants) | < 5 | - | - | nih.gov |

| FN-1501 | FLT3 | 2.33 | - | - | nih.gov |

| 10q | FLT3 | 230 | MV4.11 | 280 nM | nih.gov |

| 10q | FLT3 | - | MOLM-14 | 18 nM | nih.gov |

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a common feature in many cancers. researchgate.net Targeting the CDK4/6 complex, which controls the transition from the G1 to the S phase of the cell cycle, is a validated therapeutic approach in oncology. researchgate.net

Derivatives of 1H-pyrazole-3-carboxamide have been identified as potent inhibitors of multiple CDKs. researchgate.netresearchgate.net Compound 8t , in addition to its potent FLT3 inhibition, also showed strong activity against CDK2 and CDK4 with IC50 values of 0.719 nM and 0.770 nM, respectively. nih.gov A series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives were specifically designed as CDK2 inhibitors. nih.gov Within this series, compound DC-K2in212 displayed high potency and 17-fold selectivity for CDK2 over CDK1, with an IC50 value of 0.295 µM. nih.govnih.gov This compound effectively suppressed CDK2-associated signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov

Table 2: CDK Inhibition by Pyrazole Derivatives

| Compound | Target | IC50 (nM) | Source(s) |

|---|---|---|---|

| 8t | CDK2 | 0.719 | nih.gov |

| 8t | CDK4 | 0.770 | nih.gov |

| FN-1501 | CDK2 | 1.02 | nih.gov |

| FN-1501 | CDK4 | 0.39 | nih.gov |

| DC-K2in212 | CDK2 | 295 | nih.govnih.gov |

| AT7519 | CDK2 | 10 - 210 | nih.gov |

| AZD5438 | CDK2 | 6 | nih.gov |

Activating mutations of the REarranged during Transfection (RET) kinase are frequently observed in thyroid and lung cancers, making it an important therapeutic target. elsevierpure.comnih.gov A specific 5-aminopyrazole-4-carboxamide derivative, 15l , which incorporates the 1-isopropyl-1H-pyrazole core structure, was identified as a novel and specific RET inhibitor. elsevierpure.comnih.gov This compound was designed to enhance metabolic stability and demonstrated high potency against both wild-type RET (IC50 = 44 nM) and its gatekeeper mutant V804M (IC50 = 252 nM). elsevierpure.comnih.gov A global kinase profiling assay against 369 kinases showed that compound 15l exclusively inhibits RET, highlighting its exceptional selectivity. elsevierpure.comnih.gov

Table 3: RET Kinase Inhibition by a 1-Isopropyl-1H-pyrazole Derivative

| Compound | Target | IC50 (nM) | Source(s) |

|---|---|---|---|

| 15l | RET (wild-type) | 44 | elsevierpure.comnih.gov |

| 15l | RET (V804M mutant) | 252 | elsevierpure.comnih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, promotes tumor growth and inhibits apoptosis in various cancers. researchgate.net The pyrazole scaffold has been extensively studied for the development of new EGFR inhibitors. nih.govresearchgate.net While specific data for "this compound" itself is limited in the provided context, the broader class of pyrazole derivatives has shown significant EGFR inhibitory activity. nih.govresearchgate.net For instance, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated as potential EGFR inhibitors, with one compound demonstrating potent cytotoxicity against non-small cell lung cancer and colorectal carcinoma cell lines. nih.gov Molecular docking studies have further confirmed that pyrazole derivatives can form strong binding interactions with the EGFR protein active site. nih.gov

Table 4: EGFR Inhibition by Related Pyrazole Derivatives

| Compound Series/Type | Target | Activity/Binding Energy | Cell Lines | Source(s) |

|---|---|---|---|---|

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR | IC50 = 8.21 µM (Compound 24 ) | A549 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR | IC50 = 19.56 µM (Compound 24 ) | HCT116 | nih.gov |

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is a promising strategy in cancer therapy. nih.govsemanticscholar.org A series of pyrazole derivatives were designed to specifically target HDAC6. nih.gov Among them, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (compound 6 ) demonstrated excellent selective HDAC6 inhibition with an IC50 of 4.95 nM. nih.gov This compound also surprisingly exhibited HDAC6 degradation activity (DC50 = 0.96 nM). nih.gov In another study, new pyrazole derivatives with an aminobenzamide scaffold were developed as class I HDAC inhibitors. nih.gov Compounds 12b , 15b , and 15i were identified as potent HDAC1 inhibitors with IC50 values of 0.93 µM, 0.22 µM, and 0.68 µM, respectively. nih.gov

Table 5: HDAC Inhibition by Pyrazole Derivatives

| Compound | Target | IC50 | Source(s) |

|---|---|---|---|

| Compound 6 | HDAC6 | 4.95 nM | nih.gov |

| 12b | HDAC1 | 0.93 µM | nih.gov |

| 15b | HDAC1 | 0.22 µM | nih.gov |

| 15i | HDAC1 | 0.68 µM | nih.gov |

DNA Binding and DNA Cleavage Mechanisms

Cellular Apoptosis Induction Pathways

There is a lack of specific studies on the cellular apoptosis induction pathways initiated by this compound derivatives. Broader research into pyrazole derivatives indicates their potential to trigger programmed cell death. For example, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to induce DNA damage, which can be a precursor to apoptosis. nih.gov These compounds were shown to activate key pro-apoptotic proteins. nih.gov Other studies on different pyrazole derivatives have demonstrated the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govnih.gov While these findings highlight the pro-apoptotic potential within the pyrazole chemical space, dedicated research is required to determine if this compound derivatives act through similar or distinct apoptotic pathways.

Antimicrobial Activities

Detailed reports on the antimicrobial activities of this compound derivatives are not available in the reviewed literature. The following sections summarize findings for the broader pyrazole-carboxamide class.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Specific data on the antibacterial activity of this compound derivatives against Gram-positive and Gram-negative bacteria could not be located.

Antifungal Activity Against Phytopathogenic and Other Fungal Strains

There is no specific information available concerning the antifungal activity of this compound derivatives against phytopathogenic or other fungal strains.

Antitubercular Activity against Mycobacterium tuberculosis Strains

No studies specifically investigating the antitubercular activity of this compound derivatives against Mycobacterium tuberculosis strains were identified.

Enzyme Inhibition Profiles

While the enzyme inhibition profiles of this compound derivatives are largely unexplored, one study has identified a related compound, a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivative, as a specific kinase inhibitor. This highlights the potential of the 1-isopropyl-pyrazole-carboxamide scaffold in designing enzyme inhibitors.

A novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a potent and selective inhibitor of the REarranged during Transfection (RET) kinase. This compound demonstrated significant inhibitory activity against both wild-type RET and its gatekeeper mutant (V804M), which is often associated with drug resistance. The high metabolic stability and exceptional kinase selectivity of this compound mark it as a promising lead for the development of targeted cancer therapies.

Table 1: Inhibitory Activity of a 1-Isopropyl-1H-pyrazole-4-carboxamide Derivative against RET Kinase

| Compound Name | Target | IC₅₀ (nM) |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | Wild-type RET | 44 |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | RET (V804M) | 252 |

Data sourced from a study on specific RET kinase inhibitors.

This finding underscores the potential of the 1-isopropyl-pyrazole-carboxamide scaffold for designing potent and selective enzyme inhibitors, although further research is needed to explore the inhibitory profiles of this compound derivatives against a broader range of enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of pyrazole-3-carboxamide have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Selective COX-2 inhibition is a key strategy in developing anti-inflammatory drugs. rjpn.org

Research into 1,5-diaryl pyrazole-3-carboxamide derivatives has identified compounds with potent COX-2 inhibitory activity. nih.gov Although these specific examples feature aryl groups at the 1-position instead of an isopropyl group, they share the core pyrazole-3-carboxamide structure. The studies revealed that certain substitutions on the aryl rings are critical for high potency and selectivity. For instance, compounds 20, 22, and 29 in a specific study showed significant COX-2 inhibition with IC₅₀ values ranging from 0.82 to 1.12 µM. nih.gov These compounds were found to be more selective for COX-2 over COX-1, a desirable trait for anti-inflammatory agents. nih.gov Another study highlighted a pyrazole derivative, AD 532, as a promising and safe option for managing chronic inflammatory conditions due to its COX-2 inhibitory action. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected 1,5-Diaryl Pyrazole-3-carboxamide Derivatives

| scienceCompound | local_pharmacyCOX-2 IC₅₀ (µM) | filter_1COX-1 IC₅₀ (µM) | calculateSelectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| Compound 20 | 1.12 | 14.56 | 13 |

| Compound 22 | 0.82 | 14.75 | 18 |

| Compound 29 | 0.95 | 15.20 | 16 |

| Celecoxib (Reference) | 1.52 | 12.16 | 8 |

Data sourced from a study on 1,5-diaryl pyrazole-3-carboxamides. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. clockss.org This inhibition disrupts cellular respiration, leading to fungal cell death. The N-alkyl-pyrazole carboxamide structure is central to many commercial SDH inhibitor fungicides.

Research has led to the discovery of highly potent N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives. nih.gov In one study, compound 7s was identified as a powerful inhibitor of porcine SDH with an IC₅₀ value of 0.014 µM, which was significantly more potent than the commercial fungicide fluxapyroxad. nih.gov Further studies on pyrazole-4-carboxamide derivatives showed that compound 7d had an SDH inhibition IC₅₀ value of 3.293 µM, outperforming both boscalid (B143098) and fluxapyroxad. researchgate.net Molecular docking studies indicate that these compounds bind within the ubiquinone-binding site of the SDH enzyme complex. nih.govresearchgate.net

Table 2: SDH Enzymatic Inhibition of Selected Pyrazole Carboxamide Derivatives

| scienceCompound | local_pharmacyPorcine SDH IC₅₀ (µM) |

|---|---|

| Compound 7s | 0.014 |

| Fluxapyroxad (Reference) | 2.87 |

Data sourced from a study on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides. nih.gov

Farnesoid X Receptor (FXR) Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Antagonizing FXR activity is considered a potential therapeutic strategy for metabolic disorders like cholestasis. Trisubstituted-pyrazole carboxamides have emerged as novel and potent nonsteroidal FXR antagonists. nih.govnih.gov

Structure-activity relationship (SAR) studies have demonstrated that substituents at the 1, 3, and 4 positions of the pyrazole core are crucial for antagonistic activity. nih.gov By linking specific molecular fragments, researchers developed compound 4j, a 1,3,4-trisubstituted-pyrazole carboxamide, which exhibited high potency. This compound showed an IC₅₀ of 7.5 nM in an FXR binding assay and 468.5 nM in a cell-based FXR antagonistic assay, with no detectable agonist activity. nih.govnih.govebi.ac.uk This research highlights the potential of the pyrazole carboxamide scaffold in designing selective receptor modulators. nih.gov

Table 3: In Vitro Activity of a Potent Pyrazole Carboxamide FXR Antagonist

| scienceCompound | mediationFXR Binding Assay IC₅₀ (nM) | cell_towerCell-Based FXR Antagonistic Assay IC₅₀ (nM) |

|---|---|---|

| Compound 4j | 7.5 | 468.5 |

Data sourced from a study on trisubstituted-pyrazol carboxamide analogs. nih.govnih.gov

Agrochemical Applications: Herbicidal Properties

Pyrazole derivatives are significant in the agrochemical industry, with many compounds developed as effective herbicides. clockss.org The this compound framework is part of this broader class of active molecules.

Mechanism of Herbicidal Action

Pyrazole-based herbicides act through various mechanisms of action, targeting key enzymes in plant metabolic pathways. clockss.org

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition : A prominent mechanism for pyrazole herbicides is the inhibition of HPPD, an enzyme essential for plastoquinone (B1678516) and tocopherol biosynthesis. acs.orgrsc.org Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new leaves and eventual plant death. acs.org Pyrasulfotole and topramezone (B166797) are examples of commercial herbicides that utilize a pyrazole scaffold to inhibit HPPD. clockss.org

Transketolase (TK) Inhibition : More recently, transketolase (TK), an enzyme in the Calvin cycle of photosynthesis, has been identified as a target for pyrazole amide derivatives. nih.govacs.orgacs.org By inhibiting TK, these compounds disrupt carbon fixation, a process fundamental to plant survival. Compounds 6ba and 6bj from one study showed significant root inhibition of over 80% against multiple weed species by targeting TK. nih.govacs.org

Other Mechanisms : Other herbicidal pyrazoles function by inhibiting protoporphyrinogen (B1215707) oxidase (PPO) or acetolactate synthase (ALS), further demonstrating the versatility of this chemical class in agriculture. clockss.org

Structural Optimizations for Enhanced Herbicidal Efficacy

The efficacy and crop selectivity of pyrazole carboxamide herbicides can be fine-tuned through structural modifications. Research focuses on altering substituents on the pyrazole ring and the amide portion of the molecule to optimize performance.

For instance, in the development of novel pyrazole-carboxamides targeting transketolase, structural optimization of a lead compound resulted in derivatives with significantly improved herbicidal activity. acs.org Compound 7r, for example, displayed excellent efficacy against weeds like Digitaria sanguinalis and Amaranthus retroflexus, with over 90% inhibition in foliar spray tests, while also showing good crop selectivity for maize and wheat. acs.org

Another study on 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives found that the introduction of a 3-trifluoromethylphenoxy group on the pyrazole ring and a 2,4-difluorophenyl group on the carbamoyl (B1232498) nitrogen resulted in an optimal combination of potent herbicidal activity and crop safety. researchgate.net Specifically, the compound KPP-856 showed excellent control of various weeds at low application rates. researchgate.net These examples underscore the importance of systematic structural modification in designing next-generation herbicides with superior performance profiles. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Isopropyl 1h Pyrazole 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding potential drug-target interactions. For 1-Isopropyl-1H-pyrazole-3-carboxamide, docking simulations can identify potential biological targets and elucidate the specific binding modes, affinities, and interactions that govern its activity.

In a typical docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity.

Research on related pyrazole (B372694) carboxamide derivatives has demonstrated their potential as inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) or various kinases. acs.orgconnectjournals.com For instance, studies on similar compounds have shown that the pyrazole core and carboxamide group are often involved in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. connectjournals.com A simulation of this compound would likely reveal similar interactions, with the carboxamide's NH and carbonyl oxygen acting as hydrogen bond donors and acceptors, and the isopropyl group engaging in hydrophobic interactions.

The results of such a simulation are typically visualized and analyzed to identify key amino acid residues involved in the binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing derivatives with improved potency and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | VAL 25, LEU 83 | Hydrophobic |

| Hydrogen Bonds | 2 | LYS 42, ASP 145 | H-Bond (NH), H-Bond (C=O) |

| π-π Stacking | 1 | PHE 81 | Aromatic |

| Inhibition Constant (Ki, est.) | 1.2 µM | - | - |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could predict the activity of untested analogues, thereby guiding synthesis efforts toward more potent molecules.

To build a QSAR model, a dataset of structurally related pyrazole carboxamides with experimentally determined biological activities is required. Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that links these descriptors to the observed activity. acs.org Studies on pyrazole derivatives have successfully used 2D- and 3D-QSAR models to identify key structural features influencing their efficacy as, for example, EGFR kinase inhibitors. nih.govacs.org

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is an advanced 3D-QSAR technique that overcomes the subjective and time-consuming step of molecular alignment required by traditional CoMFA. acs.orgnih.gov This method works by breaking each molecule in the dataset into fragments. acs.orgresearchgate.net For this compound, this could involve splitting the molecule at the amide bond, generating a pyrazole-isopropyl fragment and a carboxamide fragment.

These fragments are then converted into "topomers," which are 3D representations with a standardized orientation. researchgate.net The steric and electrostatic fields of these topomers are calculated and used to build a QSAR model. acs.org The resulting model provides contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity. This provides a clear and intuitive guide for lead optimization. The application of Topomer CoMFA to a series of pyrazole carboxamides would allow for the rapid prediction of activity for virtual compounds, accelerating the design of new derivatives. acs.orgnih.gov

Table 2: Key Statistical Parameters for a Hypothetical Topomer CoMFA Model

| Parameter | Description | Value |

| q² (Cross-validated r²) | Indicates the predictive ability of the model | 0.65 |

| r² (Non-cross-validated r²) | Indicates the goodness of fit of the model | 0.92 |

| Optimal Number of Components | Number of latent variables used in the PLS model | 5 |

| Steric Field Contribution | Percentage contribution of steric fields to the model | 55% |

| Electrostatic Field Contribution | Percentage contribution of electrostatic fields to the model | 45% |

Note: This table represents typical validation metrics for a robust Topomer CoMFA model and is for illustrative purposes only.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net Applying DFT calculations to this compound can provide deep insights into its intrinsic properties.

DFT can be used to optimize the molecule's 3D geometry to its lowest energy state, providing accurate bond lengths and angles. nih.gov Furthermore, DFT allows for the calculation of various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive.

Other properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including how the molecule might interact with a biological target. tandfonline.com

Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. drugdesign.org The isopropyl group and the carboxamide side chain can rotate around single bonds, leading to multiple possible conformers.

Computational methods like systematic or stochastic searches can be used to explore the conformational space. calcus.clouducsb.edu In a systematic search, torsional angles are rotated in discrete steps, and the energy of each resulting conformation is calculated. drugdesign.org Stochastic methods, such as molecular dynamics simulations, explore the conformational landscape by simulating the molecule's movement over time at a given temperature. drugdesign.org Identifying the global minimum energy conformation, as well as other low-energy conformers, is essential because the biologically active conformation is often one of these stable structures.

Predictive Modeling of Biological Activity

Predictive modeling encompasses a broad range of computational techniques, including machine learning and deep learning, aimed at forecasting the biological activity of compounds. researchgate.net These models are trained on large datasets containing chemical structures and their associated experimental activities.

For this compound, a predictive model could be developed to estimate its potential for a specific biological effect (e.g., kinase inhibition, antifungal activity) or to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Machine learning algorithms, such as random forest or support vector machines, can learn complex relationships between molecular descriptors and biological outcomes. nih.gov Such models, once validated, can be used to virtually screen large libraries of compounds to identify novel pyrazole derivatives with a high probability of being active, thus prioritizing experimental efforts. nih.gov The ultimate goal is to accelerate the drug discovery pipeline by reducing the time and cost associated with identifying promising lead candidates.

Future Directions and Research Opportunities in 1 Isopropyl 1h Pyrazole 3 Carboxamide Research

Exploration of Novel Synthetic Pathways

Another area of focus will be the use of novel catalytic systems. For instance, the development of catalysts that can facilitate the direct C-H activation of the pyrazole (B372694) ring for subsequent carboxamidation would represent a significant advancement. Microwave-assisted organic synthesis is another technique that holds promise for accelerating reaction times and improving yields in the synthesis of pyrazole derivatives.

Future synthetic strategies could also explore the use of flow chemistry. This technology allows for the continuous production of the target molecule, offering better control over reaction parameters and facilitating safer handling of hazardous reagents. The development of such methods would be crucial for the large-scale and cost-effective production of 1-isopropyl-1H-pyrazole-3-carboxamide and its derivatives.

Design of Next-Generation Pyrazole Carboxamide Derivatives

The core structure of this compound provides a versatile scaffold for the design of next-generation derivatives with enhanced biological activities. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new compounds. jocpr.com By systematically modifying different parts of the molecule, researchers can identify key structural features that are essential for its desired biological effects.

One approach to designing next-generation derivatives is through bioisosteric replacement, where certain functional groups are replaced with others that have similar physical or chemical properties. This can lead to improvements in potency, selectivity, and pharmacokinetic properties. For example, the isopropyl group could be replaced with other alkyl or cycloalkyl groups to probe the impact on binding to a biological target.

Hybrid molecule design is another promising strategy. cenmed.com This involves combining the this compound scaffold with other pharmacologically active moieties to create new chemical entities with dual or synergistic activities. For instance, linking it to a known antimicrobial agent could result in a compound with a broader spectrum of activity or the ability to overcome drug resistance.

Table 1: Examples of Bioisosteric Modifications in Pyrazole Carboxamide Derivatives and their Potential Impact

| Original Functional Group | Potential Bioisosteric Replacement | Potential Impact on Properties |

| Isopropyl | Cyclopropyl, tert-butyl | Altered lipophilicity and binding pocket interactions |

| Carboxamide | Thioamide, sulfonamide | Modified hydrogen bonding capacity and metabolic stability |

| Pyrazole Ring | Isoxazole, triazole | Changes in electronic properties and target selectivity |

Advanced Mechanistic Elucidation of Biological Actions

A deep understanding of the mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents or agrochemicals. Future research will need to employ a range of advanced techniques to unravel the molecular pathways through which these compounds exert their effects.

In the context of potential antifungal activity, studies could focus on identifying the specific cellular targets. For example, investigating the inhibition of key enzymes in fungal metabolic pathways, such as succinate (B1194679) dehydrogenase (SDH), has been a successful strategy for other pyrazole carboxamide fungicides. nih.gov Techniques like label-free quantitative proteomics can be used to identify changes in protein expression in response to treatment, providing clues about the compound's mechanism of action. nih.gov

For potential anticancer applications, research could investigate the interaction of these compounds with DNA or their ability to inhibit protein kinases involved in cancer cell proliferation. nih.gov Techniques such as electronic absorption spectroscopy, viscosity measurements, and DNA cleavage assays can be employed to study DNA binding interactions. nih.gov Furthermore, cell-based assays can be used to assess the impact on the cell cycle and the induction of apoptosis. nih.gov

Integration of Cheminformatics and Artificial Intelligence in Drug Discovery

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules like this compound. nih.gov These computational tools can significantly accelerate the process by predicting the properties and activities of virtual compounds, thereby reducing the need for time-consuming and expensive laboratory experiments.

Investigation of Pyrazole Carboxamides in Neglected Tropical Diseases

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet there is a significant lack of safe and effective treatments. nih.gov The versatile biological activities of pyrazole carboxamides make them an interesting class of compounds to investigate for the treatment of NTDs. nih.gov

Future research could focus on screening this compound and its derivatives against a panel of pathogens that cause NTDs, such as those responsible for leishmaniasis, Chagas disease, and human African trypanosomiasis. nih.gov The identification of compounds with activity against these organisms would be a significant step towards developing new therapeutic options.

Collaborative efforts between academic research institutions, pharmaceutical companies, and non-profit organizations will be crucial to advance the development of pyrazole carboxamides for NTDs. nih.gov Open-source drug discovery initiatives can also play a vital role in sharing data and accelerating progress in this area.

Development of Pyrazole Carboxamide-Based Agrochemicals with Improved Specificity

Pyrazole carboxamides have already made a significant impact in the agrochemical industry as fungicides. Future research in this area will likely focus on developing derivatives of this compound with improved specificity and more favorable environmental profiles.

A key goal will be to design compounds that are highly effective against target pests while having minimal impact on non-target organisms, such as beneficial insects and soil microorganisms. This can be achieved through a detailed understanding of the target site in the pest and designing molecules that bind to it with high affinity and selectivity.

Another important aspect will be to develop agrochemicals with improved resistance management properties. This could involve designing compounds with novel modes of action or developing mixtures of compounds that target different cellular pathways. The use of biodegradable formulations and precision application technologies will also be important for minimizing the environmental footprint of these agrochemicals.

Application of Advanced Spectroscopic and Biophysical Techniques

A thorough characterization of this compound and its derivatives is essential for understanding their structure-property relationships. Advanced spectroscopic and biophysical techniques will play a crucial role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed information about the three-dimensional structure of these molecules, which is essential for understanding their interactions with biological targets. mdpi.com Infrared (IR) spectroscopy can be used to identify key functional groups and to study intermolecular interactions. mdpi.com

Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of these compounds with their target proteins. These data are invaluable for guiding the optimization of lead compounds in drug discovery and agrochemical development programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.